(4-Bromophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone
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Overview
Description
5-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENYLETHYL)ANILINE is a complex organic compound that features a piperazine ring substituted with a bromobenzoyl group and a nitroaniline moiety
Preparation Methods
The synthesis of 5-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENYLETHYL)ANILINE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the bromobenzoyl group: This step involves the reaction of the piperazine derivative with 4-bromobenzoyl chloride under basic conditions.
Nitration and coupling: The final step involves nitration of the aniline derivative followed by coupling with the piperazine derivative to form the target compound.
Chemical Reactions Analysis
5-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENYLETHYL)ANILINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Coupling reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include hydrogen gas for reduction, nucleophiles such as amines or thiols for substitution, and palladium catalysts for coupling reactions .
Scientific Research Applications
Medicinal Chemistry: The piperazine ring is a common motif in many pharmaceuticals, and the bromobenzoyl and nitroaniline groups can impart unique biological activities.
Materials Science: The compound’s structure allows for potential use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes due to its ability to interact with different molecular targets.
Mechanism of Action
The mechanism of action of 5-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENYLETHYL)ANILINE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperazine and nitroaniline moieties. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include:
5-bromo-2-(piperazin-1-yl)pyrimidine: This compound also features a piperazine ring and a bromine atom, but it has a pyrimidine core instead of a nitroaniline moiety.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has a similar piperazine ring and bromophenyl group but differs in its triazole core.
The uniqueness of 5-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENYLETHYL)ANILINE lies in its combination of a bromobenzoyl group, a nitroaniline moiety, and a piperazine ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C25H25BrN4O3 |
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Molecular Weight |
509.4 g/mol |
IUPAC Name |
(4-bromophenyl)-[4-[4-nitro-3-(2-phenylethylamino)phenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H25BrN4O3/c26-21-8-6-20(7-9-21)25(31)29-16-14-28(15-17-29)22-10-11-24(30(32)33)23(18-22)27-13-12-19-4-2-1-3-5-19/h1-11,18,27H,12-17H2 |
InChI Key |
SAGBPDKZOIYWRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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